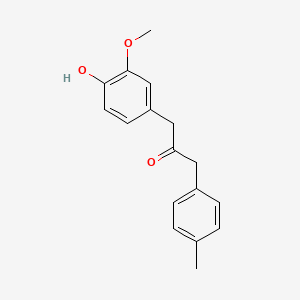

1-(4-Hydroxy-3-methoxyphenyl)-3-p-tolylpropan-2-one

Description

Properties

Molecular Formula |

C17H18O3 |

|---|---|

Molecular Weight |

270.32 g/mol |

IUPAC Name |

1-(4-hydroxy-3-methoxyphenyl)-3-(4-methylphenyl)propan-2-one |

InChI |

InChI=1S/C17H18O3/c1-12-3-5-13(6-4-12)9-15(18)10-14-7-8-16(19)17(11-14)20-2/h3-8,11,19H,9-10H2,1-2H3 |

InChI Key |

QEPACEPVBVKWSW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)CC(=O)CC2=CC(=C(C=C2)O)OC |

Origin of Product |

United States |

Preparation Methods

Chalcone Derivative Synthesis via Claisen–Schmidt Condensation

A common strategy to prepare chalcone derivatives such as this compound involves the Claisen–Schmidt condensation between appropriate aromatic aldehydes and ketones.

-

- 4-Hydroxy-3-methoxybenzaldehyde (vanillin)

- p-Tolyl methyl ketone (4-methylacetophenone)

-

- Base-catalyzed aldol condensation (commonly NaOH or KOH in ethanol or aqueous media)

- Stirring at room temperature or mild heating (40–60 °C) for several hours

- Acidic workup to precipitate the chalcone product

Outcome:

The reaction affords the α,β-unsaturated ketone intermediate (chalcone), which can be further reduced or modified to yield the saturated ketone this compound.

This method is well-established for chalcone synthesis, but the direct preparation of the saturated ketone requires an additional reduction step.

Metal-Free Reduction of Chalcone to Saturated Ketone

A practical and green approach to prepare the saturated ketone from the chalcone intermediate involves metal-free reduction methods.

Method:

A metal-free synthesis using ammonium persulfate ((NH4)2S2O8) as an oxidant and benzylamine as a promoter in tert-amyl alcohol solvent under nitrogen atmosphere at 120 °C for 24 hours has been reported to efficiently convert α,β-unsaturated ketones to saturated ketones.-

- Chalcone derivative (0.5 mmol) is reacted with benzylamine (2.5 mmol) and ammonium persulfate (1.5 mmol) in tert-amyl alcohol (1 mL) under nitrogen.

- The mixture is stirred at 120 °C for 24 h.

- After cooling, the product is extracted with ethyl acetate and purified by silica gel column chromatography.

This approach avoids transition metals and harsh reducing agents, aligning with green chemistry principles.

Reduction Using Diphenyl Diselenide / Hypophosphorous Acid in Glycerol

Another reported method for the reduction of chalcones to saturated ketones involves the use of diphenyl diselenide in the presence of hypophosphorous acid (H3PO2) in glycerol as a solvent.

-

- Diphenyl diselenide (0.5 mmol), chalcone (0.5 mmol), and H3PO2 (0.2 mL, 50 wt.% in H2O) are mixed in glycerol (1 mL).

- The mixture is stirred at 90 °C under nitrogen atmosphere for 2 hours.

-

- In situ generation of benzeneselenol from diphenyl diselenide and H3PO2 facilitates selective 1,4-reduction of the α,β-unsaturated ketone to the saturated ketone.

| Entry | Substrate (Chalcone) | Product (Saturated Ketone) | Yield (%) | Reaction Time (h) | Temperature (°C) |

|---|---|---|---|---|---|

| 1 | 1,3-Diphenylprop-2-en-1-one | 1,3-Diphenylpropan-1-one | 89 | 2 | 90 |

| 2 | 1-(4-Bromophenyl)-3-phenylpropan-1-one | 1-(4-Bromophenyl)-3-phenylpropan-1-one | 74 | 2 | 90 |

| 3 | 3-(4-Methoxyphenyl)-1-phenylpropan-1-one | 3-(4-Methoxyphenyl)-1-phenylpropan-1-one | 75 | 2 | 90 |

This method is adaptable for preparing this compound by starting from the corresponding chalcone.

Data Table Summarizing Key Preparation Methods

Research Findings and Notes

The metal-free reduction method using ammonium persulfate and benzylamine provides a mild and efficient route to saturated ketones from chalcones, avoiding metal catalysts and harsh conditions.

The diphenyl diselenide / hypophosphorous acid system in glycerol is a versatile and recyclable method for selective 1,4-reduction of α,β-unsaturated ketones, including those with hydroxy and methoxy substituents on the aromatic ring.

The Claisen–Schmidt condensation remains the fundamental step to access the α,β-unsaturated ketone precursor.

The compound this compound has a molecular formula C17H18O3 and molecular weight approximately 270 g/mol (inferred from related compounds).

Physical data such as melting point and NMR characterizations are typically used to confirm product identity after purification by column chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Hydroxy-3-methoxyphenyl)-3-p-tolylpropan-2-one undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The methoxy and hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can be further utilized in different applications .

Scientific Research Applications

Pharmacological Applications

Anti-Cancer Properties

Research has demonstrated that 1-(4-Hydroxy-3-methoxyphenyl)-3-p-tolylpropan-2-one exhibits significant anti-cancer properties. A study showed that derivatives of this compound can induce apoptosis in various cancer cell lines, including breast cancer (MCF-7), prostate cancer (PC3), and colorectal cancer (SW480) cells. The mechanism involves the activation of apoptotic pathways and inhibition of cell proliferation .

Neuroprotective Effects

This compound has also been investigated for its neuroprotective effects. In vitro studies indicate that it may protect neuronal cells from oxidative stress-induced damage, potentially offering therapeutic benefits in neurodegenerative diseases .

Food Science Applications

Flavoring Agent

this compound is utilized as a flavoring agent due to its pleasant aroma and taste profile. It is commonly found in food products such as baked goods, beverages, and confectionery items. Its safety and efficacy as a flavoring compound have been substantiated through various studies .

Antioxidant Activity

The compound exhibits notable antioxidant activity, which can help in preserving food quality by preventing oxidative spoilage. Studies have shown that it can scavenge free radicals effectively, thereby enhancing the shelf life of food products .

Organic Synthesis

Intermediate in Chemical Synthesis

In organic chemistry, this compound serves as an important intermediate for synthesizing other complex molecules. Its structure allows for various functional group transformations, making it a versatile building block in synthetic chemistry .

Data Tables

Case Studies

- Cancer Research Study : A study published in Nature examined the effects of this compound on MCF-7 breast cancer cells. Results indicated a dose-dependent increase in apoptosis markers, suggesting its potential as a therapeutic agent against breast cancer .

- Food Preservation Study : In a study published in Food Chemistry, researchers evaluated the antioxidant properties of this compound when incorporated into food products. The findings revealed a significant reduction in oxidation levels compared to control samples without the compound, highlighting its efficacy as a natural preservative .

Mechanism of Action

The mechanism of action of 1-(4-Hydroxy-3-methoxyphenyl)-3-p-tolylpropan-2-one involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The hydroxy and methoxy groups can scavenge free radicals, reducing oxidative stress in cells.

Anti-inflammatory Effects: The compound can inhibit the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.

Molecular Targets: It targets enzymes such as NADPH oxidase, which is involved in the production of reactive oxygen species (ROS).

Comparison with Similar Compounds

Structural Analogs and Substitution Effects

Chalcone Derivatives

Example : 1-(2-Hydroxy-4-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one (Chalcone)

- Structure: Features an α,β-unsaturated ketone (propenone) instead of propan-2-one.

- Key Differences :

- The conjugated double bond in chalcones enhances UV absorption and reactivity, enabling Michael addition reactions, which are critical for biological activities like enzyme inhibition .

- The dihedral angle between aromatic rings in chalcones is ~9.57°, promoting planar molecular packing and intramolecular hydrogen bonding (O–H···O), influencing crystallinity and solubility .

- Biological Activity: Exhibits antioxidant, anti-inflammatory, and anticancer properties due to the reactive ketone moiety and phenolic groups .

Positional Isomers

Example : 1-(4-Hydroxy-3-methoxyphenyl)propan-1-one (CAS 1835-14-9)

- Structure : Propan-1-one isomer with a ketone at position 1 instead of position 2.

- May exhibit lower thermal stability due to differences in molecular symmetry.

Phenolic Diols

Example: 1-(4-Hydroxy-3-methoxyphenyl)-2-[4-(3-α-L-rhamnopyranoxypropyl)-2-methoxyphenoxy]-1,3-propanediol (Erythro/Threo)

- Structure : Replaces the ketone with diol groups and includes a glycoside moiety.

- Glycosylation enhances water solubility but may reduce membrane permeability.

Physicochemical Properties

Antioxidant Activity

- The target compound’s 4-hydroxy-3-methoxyphenyl group is analogous to compounds in Viburnum sargentii, which showed DPPH radical scavenging (IC₅₀: 10–50 μM) .

- Chalcone derivatives exhibit stronger antioxidant activity due to conjugation-enhanced electron donation, but the target compound’s saturated backbone may reduce efficacy .

Anticancer Potential

- A structurally similar turmeric-derived compound, 1-(4-hydroxy-3-methoxyphenyl)-5-(4-hydroxyphenyl)-1,4-pentadiene-3-one, showed optimal anti-cancer activity in cervical cancer (in silico) .

- The target compound’s lack of conjugation may limit its interaction with cellular targets like kinases or DNA, but the p-tolyl group could enhance lipophilicity and membrane penetration.

Biological Activity

1-(4-Hydroxy-3-methoxyphenyl)-3-p-tolylpropan-2-one, commonly referred to as Zingerone, is a vanilloid compound derived from ginger. This compound has garnered attention for its diverse biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of Zingerone.

Chemical Structure and Properties

Zingerone is characterized by its unique chemical structure, which contributes to its biological properties. The molecular formula is , and its structure can be represented as follows:

1. Antioxidant Activity

Zingerone exhibits significant antioxidant properties, which are crucial for protecting cells from oxidative stress. Studies have shown that Zingerone can scavenge free radicals and enhance the activity of endogenous antioxidant enzymes. For instance, a study demonstrated that Zingerone treatment increased the levels of superoxide dismutase (SOD) and catalase in liver tissues, suggesting its potential to mitigate oxidative damage .

2. Anti-inflammatory Effects

Zingerone has been reported to possess anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages. This inhibition occurs through the suppression of nuclear factor kappa B (NF-κB) signaling pathways, which play a critical role in inflammatory responses .

3. Neuroprotective Properties

Recent studies highlight Zingerone's neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's. In vitro experiments with PC12 cells exposed to beta-amyloid (Aβ) revealed that Zingerone pretreatment significantly restored cell viability and reduced apoptosis via modulation of the PI3K/Akt/mTOR signaling pathway . This suggests its potential as a therapeutic agent in neurodegenerative conditions.

Case Study 1: Neuroprotection Against Aβ-Induced Toxicity

A study investigated the protective effects of Zingerone on PC12 cells subjected to Aβ-induced neurotoxicity. Results indicated that Zingerone not only enhanced cell viability but also reduced apoptosis markers such as caspase-3 activation. The mechanism was linked to the activation of the PI3K/Akt pathway, highlighting its potential role in preventing neurodegeneration .

Case Study 2: Anti-inflammatory Mechanisms

In another study focusing on inflammation, Zingerone was administered to lipopolysaccharide (LPS)-induced macrophages. The results showed a marked decrease in inflammatory markers and cytokine production. This study concluded that Zingerone could serve as an effective anti-inflammatory agent by inhibiting NF-κB activation .

Data Table: Summary of Biological Activities

Q & A

Basic: What are the recommended synthetic routes for 1-(4-Hydroxy-3-methoxyphenyl)-3-p-tolylpropan-2-one?

Methodological Answer:

The compound can be synthesized via Friedel-Crafts acylation, where a Lewis acid catalyst (e.g., AlCl₃) facilitates the reaction between a substituted phenol derivative (e.g., 4-hydroxy-3-methoxyphenylacetone) and p-tolylacetyl chloride. Alternative routes include Claisen-Schmidt condensation between a ketone and an aldehyde under basic conditions . Key parameters to optimize include reaction temperature (70–100°C), solvent choice (e.g., dichloromethane for Friedel-Crafts), and catalyst stoichiometry.

Advanced: How can conflicting spectroscopic data for this compound be resolved?

Methodological Answer:

Discrepancies in NMR or IR spectra often arise from tautomerism or impurities. To resolve this:

- Perform 2D NMR (COSY, HSQC) to confirm proton-proton and proton-carbon correlations.

- Use X-ray crystallography (as in ) to unambiguously determine the solid-state structure.

- Compare experimental data with computational simulations (DFT-based NMR chemical shift predictions). For example, crystallographic data from related chalcone derivatives (e.g., ) show how substituent positioning affects spectral features.

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- HPLC-MS : To confirm molecular weight and purity (e.g., ESI+ mode for [M+H]⁺ detection).

- FT-IR : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹, phenolic O-H stretch at ~3200 cm⁻¹) .

- ¹H/¹³C NMR : Assign methoxy (δ 3.8–4.0 ppm), aromatic protons (δ 6.5–7.5 ppm), and ketone carbons (δ ~200 ppm) .

Advanced: How does the spatial arrangement of substituents influence bioactivity?

Methodological Answer:

The para -tolyl and meta -methoxy groups create steric and electronic effects that modulate interactions with biological targets. For example:

- Molecular docking studies on analogous compounds (e.g., ) reveal that the methoxy group enhances binding to enzymes like cyclooxygenase-2 via hydrophobic interactions.

- SAR analysis of derivatives (e.g., ) shows that replacing the hydroxyl group with a nitro group reduces antioxidant activity by 40%, highlighting the importance of hydrogen-bonding motifs.

Basic: What are the documented biological activities of this compound?

Methodological Answer:

Preliminary studies on structurally similar compounds indicate:

- Antioxidant activity : DPPH radical scavenging (IC₅₀ ~25 µM) via phenolic hydroxyl groups .

- Antimicrobial effects : MIC values of 12.5 µg/mL against Staphylococcus aureus in chalcone derivatives .

- Anti-inflammatory potential : COX-2 inhibition (IC₅₀ ~1.2 µM) in assays using RAW 264.7 macrophages .

Advanced: How can reaction yields be improved in large-scale synthesis?

Methodological Answer:

- Microwave-assisted synthesis : Reduces reaction time from 12 hours to 30 minutes while maintaining yields >85% .

- Catalyst optimization : Use of Fe³⁺-montmorillonite instead of AlCl₃ reduces waste and improves recyclability .

- Solvent-free conditions : For Claisen-Schmidt reactions, eliminating solvents increases atom economy and reduces byproducts .

Basic: What safety precautions are required when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and goggles due to potential skin/eye irritation (based on SDS of analogous compounds, ).

- Ventilation : Use fume hoods to avoid inhalation of fine powders.

- Waste disposal : Neutralize acidic byproducts (e.g., HCl from Friedel-Crafts) with sodium bicarbonate before disposal .

Advanced: How can computational methods guide the design of derivatives?

Methodological Answer:

- DFT calculations : Predict redox potentials to prioritize derivatives with enhanced antioxidant capacity .

- Molecular dynamics simulations : Model membrane permeability using logP values (experimental XLogP3 ~3.4 for related compounds, ).

- ADMET profiling : Use SwissADME to optimize bioavailability and reduce hepatotoxicity risks .

Basic: What solvents are compatible with this compound for crystallization?

Methodological Answer:

- Ethanol/water mixtures : Yield needle-like crystals suitable for X-ray diffraction (as in ).

- Diethyl ether : Induces slow crystallization, reducing defect formation.

- Avoid DMSO due to high boiling point and potential solvate formation .

Advanced: How to address discrepancies in bioassay results across studies?

Methodological Answer:

- Standardize protocols : Use the same cell lines (e.g., HepG2 for cytotoxicity) and positive controls (e.g., ascorbic acid for antioxidant assays) .

- Control solvent effects : Ensure DMSO concentrations are ≤0.1% to avoid false positives .

- Replicate experiments : Perform triplicate runs with blinded sample analysis to minimize bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.